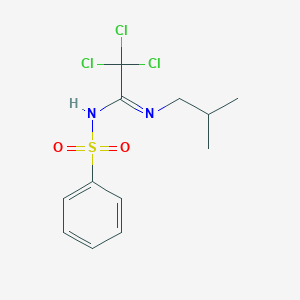![molecular formula C15H19N3O3S B284444 2-(2-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284444.png)
2-(2-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has been the focus of numerous scientific research studies. It is commonly referred to as IMMA, which is an abbreviation for its chemical name. The compound has been found to have numerous potential applications in the field of medicine, specifically in the treatment of various diseases.
作用機序
The mechanism of action of IMMA is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes and receptors in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
IMMA has been found to have numerous biochemical and physiological effects on the body. It has been found to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in individuals with neurological disorders. Additionally, the compound has been found to have antibacterial properties, making it a potential treatment for various bacterial infections.
実験室実験の利点と制限
IMMA has numerous advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity levels, making it safe for use in various experiments. However, one limitation of using IMMA in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are numerous future directions for research involving IMMA. One potential area of research is the development of new drugs based on the compound. Additionally, further studies are needed to fully understand the mechanism of action of IMMA and its potential applications in the treatment of various diseases. Finally, research is needed to determine the long-term effects of the compound on the body and its potential side effects.
合成法
The synthesis of IMMA is a complex process that involves numerous steps. The compound is typically synthesized using a mixture of chemicals, including 2-isopropylphenol, 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol, and acetic anhydride. The process involves the reaction of these chemicals under specific conditions to produce the final product.
科学的研究の応用
IMMA has been the subject of numerous scientific research studies due to its potential therapeutic applications. The compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to be effective in the treatment of various neurological disorders, such as Alzheimer's disease.
特性
分子式 |
C15H19N3O3S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)11-6-4-5-7-12(11)21-8-13(19)16-15-18-17-14(22-15)9-20-3/h4-7,10H,8-9H2,1-3H3,(H,16,18,19) |
InChIキー |
ZZLYBLRTTVPIGB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)COC |
正規SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NN=C(S2)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)

![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)



![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)
![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)

![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)
